REACTION_CXSMILES
|
[S:1]1[CH:5]=[C:4]([CH2:6][C:7](O)=[O:8])[C:3]2[CH:10]=[CH:11][CH:12]=[CH:13][C:2]1=2.[Li].C(O)C>O1CCCC1>[S:1]1[CH:5]=[C:4]([CH2:6][CH2:7][OH:8])[C:3]2[CH:10]=[CH:11][CH:12]=[CH:13][C:2]1=2 |^1:13|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C(=C1)CC(=O)O)C=CC=C2
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 60 minutes at 60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was suction-filtered over Kieselguhr
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was obtained in the form of a yellowish oil in a yield of 5.1 g (92%)
|
Reaction Time |
60 min |
Name
|
|
Type
|
|
Smiles
|
S1C2=C(C(=C1)CCO)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |